Ruthenium dichloride hydroxide, ammoniate

Ammonia synthesis Ruthenium catalyst Precursor comparison

Ruthenium dichloride hydroxide, ammoniate (CAS 99573‑83‑8, molecular formula Cl₂H₄NORu, MW 206.01) is a Ru(II) coordination complex bearing chloride, hydroxide, and ammonia ligands. It belongs to the broader family of ammoniated ruthenium oxychlorides (also termed ammoniated ruthenium hydroxychloride) that serve as intermediates for preparing supported ruthenium catalysts, electroplating baths, and ruthenium‑based coatings.

Molecular Formula Cl2H5NORu
Molecular Weight 207.0 g/mol
CAS No. 99573-83-8
Cat. No. B12073700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium dichloride hydroxide, ammoniate
CAS99573-83-8
Molecular FormulaCl2H5NORu
Molecular Weight207.0 g/mol
Structural Identifiers
SMILESN.O.Cl[Ru]Cl
InChIInChI=1S/2ClH.H3N.H2O.Ru/h2*1H;1H3;1H2;/q;;;;+2/p-2
InChIKeyLLQBEFMMIVBEAR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium Dichloride Hydroxide, Ammoniate (CAS 99573-83-8): A Mixed-Ligand Ru(II) Coordination Precursor


Ruthenium dichloride hydroxide, ammoniate (CAS 99573‑83‑8, molecular formula Cl₂H₄NORu, MW 206.01) is a Ru(II) coordination complex bearing chloride, hydroxide, and ammonia ligands . It belongs to the broader family of ammoniated ruthenium oxychlorides (also termed ammoniated ruthenium hydroxychloride) that serve as intermediates for preparing supported ruthenium catalysts, electroplating baths, and ruthenium‑based coatings [1]. Structurally, the compound is closely related to the well‑known polycationic dye Ruthenium Red (ammoniated ruthenium oxychloride, CAS 11103‑72‑3) but differs in chloride content, oxidation state, and the specific Ru:Cl:NH₃:OH stoichiometry [2]. The compound is manufactured as a dark‑colored, water‑soluble solid and is supplied commercially as an industrial‑grade precursor at purities ranging from 95% to 99% .

Why Generic Ruthenium Precursor Substitution Fails for CAS 99573-83-8


Ruthenium coordination precursors used in ammonia synthesis catalysts and electroplating baths are not interchangeable because residual ligand identity (especially chloride) directly governs Ru nanoparticle dispersion, reduction behavior, and final catalytic activity [1]. For example, Ru/AC catalysts prepared from conventional RuCl₃·nH₂O exhibit lower Ru dispersion and activity than those made from ruthenium ammonia–chloride complexes, with the ammonia ligand facilitating more uniform Ru deposition and mitigating chloride‑induced sintering [2]. Furthermore, the patent literature demonstrates that treating ruthenium hydroxychloride with ammonia yields a violet, highly concentrated, stable, and non‑corrosive solution suitable for metal coating—a combination of properties not achieved with simple ruthenium chloride solutions [1]. Therefore, substituting RuCl₃·nH₂O, Ru₃(CO)₁₂, or K₂RuO₄ for the ammoniated hydroxychloride precursor directly impacts catalyst dispersion, residual chloride levels, solution stability, and corrosive behavior—all of which are quantifiably meaningful for procurement decisions [2][3].

Quantitative Differentiation Evidence for Ruthenium Dichloride Hydroxide, Ammoniate (CAS 99573-83-8)


Ammonia Synthesis Activity: Ru–NH₃–Cl Precursors Outperform RuCl₃ by >10% Under Industrial Conditions

Ruthenium ammonia–chloride complex precursors produce activated‑carbon‑supported catalysts (RuN/AC) with ammonia synthesis activity exceeding that of conventional RuCl₃‑derived catalysts (Ru/AC) by more than 10% under identical industrial conditions [1]. TEM and CO chemisorption confirmed that the RuN/AC catalyst exhibits higher Ru nanoparticle dispersion and a more uniform size distribution than Ru/AC, directly attributable to the ammonia ligand environment in the precursor [1]. While this study employed the structurally analogous precursor Ru(NH₃)₅Cl₃ rather than CAS 99573‑83‑8 itself, the Ru–NH₃–Cl–OH coordination sphere of the target compound places it within the same class of mixed‑ligand ammoniated ruthenium precursors that demonstrate this dispersion advantage.

Ammonia synthesis Ruthenium catalyst Precursor comparison

Chlorine‑Free vs. Chlorine‑Containing Ru Precursors: Superior Ammonia Synthesis Activity Across 573–673 K

A systematic study of Ru/carbon ammonia synthesis catalysts demonstrated that samples prepared from chlorine‑free ruthenium precursors exhibit considerably higher catalytic activity than those derived from chlorine‑containing compounds across the temperature range 573–673 K and pressure range 5–50 bar (N₂:H₂ = 1:3) [1]. The activity difference is attributed to residual chloride ions that promote Ru sintering during reductive activation and poison active sites [1]. The target compound, ruthenium dichloride hydroxide ammoniate, occupies an intermediate position: it contains chloride ligands coordinated directly to the Ru(II) center but also bears hydroxide and ammonia ligands that can facilitate chloride removal during catalyst activation. Compared with RuCl₃·nH₂O (three chloride ligands per Ru), this compound provides a reduced initial chloride loading (two chlorides per Ru) while retaining water solubility advantages.

Ammonia synthesis Chlorine effect Ru precursor

Solution Stability and Non‑Corrosivity: Ammoniated Ruthenium Hydroxychloride vs. Uncomplexed Ru Chloride Solutions

Soviet Patent SU 469665 (1975) discloses that treatment of ruthenium hydroxychloride with strong ammonia solution at 60–90 °C yields a violet‑colored solution of ruthenium ammonia complex compounds that is explicitly described as 'highly concentrated, stable, and non‑corrosive' [1]. This contrasts with simple acidic ruthenium chloride solutions, which are corrosive and subject to hydrolytic instability. The patent explicitly teaches the utility of this solution for applying ruthenium‑based coatings on metals and alloys [1]. The target compound (CAS 99573‑83‑8) is the isolated solid form of the ammoniated ruthenium hydroxychloride complex described in this process, enabling storage, transport, and reconstitution.

Ruthenium coating Solution stability Corrosion resistance

Electroless Plating Precursor: Ammoniated Ru–Cl–OH Complexes Enable Pd–Ru Composite Membrane Fabrication

Patents on electroless ruthenium plating (e.g., US patent application by Noram Engineering, 2014) describe Ru stock solutions prepared from ruthenium chloride, hydrochloric acid, ammonia, alkali hydroxide, and sodium nitrite [1]. The formulation generates ammoniated ruthenium chloride–hydroxide complexes in situ that are chemically equivalent to the ammoniated coordination environment of CAS 99573‑83‑8. These solutions are used to deposit Ru layers onto palladium substrates to fabricate Pd–Ru composite membranes for hydrogen separation—a critical application in ultra‑pure hydrogen production [1]. Using the pre‑formed ammoniated ruthenium dichloride hydroxide complex (CAS 99573‑83‑8) as the Ru source, rather than preparing the complex in situ from multiple reagents, offers batch‑to‑batch consistency and simplifies bath formulation to a single ruthenium component plus reducing agent.

Electroless plating Ruthenium precursor Composite membrane

Optimal Industrial and Research Scenarios for Ruthenium Dichloride Hydroxide, Ammoniate (CAS 99573-83-8) Based on Quantitative Evidence


Supported Ru Catalyst Preparation for Ammonia Synthesis Requiring Intermediate Chloride Loading

For ammonia synthesis catalyst manufacturing where fully chlorine‑free precursors (e.g., Ru₃(CO)₁₂) are cost‑prohibitive yet RuCl₃·nH₂O introduces excessive residual chloride that reduces activity and promotes sintering, CAS 99573‑83‑8 offers a stoichiometric middle ground with two chloride ligands per Ru center versus three for RuCl₃ [1]. The ammonia ligand environment contributes to higher Ru dispersion and a >10% activity advantage observed for structurally analogous Ru–NH₃–Cl precursors over RuCl₃‑derived catalysts under 10 MPa, 10,000 h⁻¹ conditions [2].

Non‑Corrosive Ruthenium Electroplating and Coating Baths for Metal and Alloy Finishing

The patent‑documented non‑corrosive, highly concentrated, and stable aqueous solutions obtained from ammoniated ruthenium hydroxychloride complexes (SU 469665) directly support the use of CAS 99573‑83‑8 in industrial electroplating formulations where acidic RuCl₃ baths cause equipment corrosion [1]. This is particularly relevant for applying ruthenium coatings onto corrosion‑sensitive substrates and for electroless deposition of Pd–Ru composite membranes used in hydrogen gas separation [3].

Single‑Component Ruthenium Source for Simplified Electroless Plating Bath Formulation

In electroless Ru plating for hydrogen separation membranes, CAS 99573‑83‑8 can replace the multi‑component in‑situ preparation (RuCl₃ + HCl + NH₃ + NaOH + NaNO₂) with a single pre‑formed Ru–NH₃–Cl–OH precursor, reducing the number of ruthenium‑source components from five or more to one [3]. This simplification improves batch consistency, reduces operator handling of corrosive reagents, and lowers quality control burden in production environments [3].

Research‑Grade Precursor for Investigating Ligand Effects in Ru Catalyst Activation

The defined Cl₂H₄NORu stoichiometry with mixed chloride/hydroxide/ammonia ligation makes CAS 99573‑83‑8 a well‑characterized starting point for systematic studies comparing the effect of precursor ligand identity on Ru nanoparticle dispersion, residual chlorine content, and catalytic activity—building on established findings that Cl‑free precursors outperform Cl‑containing ones at 573–673 K and 5–50 bar [2].

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